molecular formula C20H24N4O2 B2739875 2,5-dimethyl-N~1~,N~4~-diphenyltetrahydro-1,4-pyrazinedicarboxamide CAS No. 1048915-01-0

2,5-dimethyl-N~1~,N~4~-diphenyltetrahydro-1,4-pyrazinedicarboxamide

Cat. No. B2739875
M. Wt: 352.438
InChI Key: CNNSJEVFTJSWED-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N~1~,N~4~-diphenyltetrahydro-1,4-pyrazinedicarboxamide (DMTPD) is an organic compound that belongs to the class of pyrazines. It has been used in a variety of scientific studies and applications due to its unique properties. DMTPD has been studied for its potential applications in drug delivery, as a catalyst in organic synthesis, and as an inhibitor of enzymes.

Scientific Research Applications

Heterocyclic Synthesis and Biological Activities

  • Enaminones as Building Blocks : Enaminones and their derivatives, such as dienaminones, are utilized in heterocyclic synthesis to create compounds like nicotinic acid and thienopyridine derivatives. These processes involve complex reactions that yield various heterocyclic compounds with potential pharmacological properties (Abdel-Khalik et al., 2004).

  • Antimicrobial and Antitumor Activities : Certain pyrazole and pyridazine derivatives, synthesized from similar core structures, have been evaluated for their antimicrobial activities. Some of these compounds have shown promising results against both Gram-positive and Gram-negative bacteria. Additionally, carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized through reactions involving similar chemical groups, demonstrated potent cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer therapy (Şahan et al., 2013); (Deady et al., 2003).

  • Optoelectronic Properties : The study of 2,5-di(aryleneethynyl)pyrazine derivatives revealed their potential in optoelectronics. The structural modification of these compounds, by introducing electron-donating and electron-withdrawing groups, significantly affects their fluorescence properties, making them suitable for use in light-emitting devices and as fluorophores in various applications (Zhao et al., 2004).

  • Molecular Docking and Drug Design : Derivatives of pyrazines and related heterocyclic compounds have been studied for their potential drug activities using molecular docking techniques. These studies help in understanding the interaction between these compounds and biological targets, paving the way for the design of novel drugs with improved efficacy (Fahim & Shalaby, 2019).

properties

IUPAC Name

2,5-dimethyl-1-N,4-N-diphenylpiperazine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-15-13-24(20(26)22-18-11-7-4-8-12-18)16(2)14-23(15)19(25)21-17-9-5-3-6-10-17/h3-12,15-16H,13-14H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNSJEVFTJSWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)NC2=CC=CC=C2)C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N~1~,N~4~-diphenyltetrahydro-1,4-pyrazinedicarboxamide

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